molecular formula C15H20N2O4S B12106878 N-formylmethionylphenylalanine

N-formylmethionylphenylalanine

Cat. No.: B12106878
M. Wt: 324.4 g/mol
InChI Key: VZQJQFGSAAGNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-formylmethionylphenylalanine: is a synthetic chemotactic peptide that plays a significant role in the immune response. It is known for its ability to attract and activate polymorphonuclear leukocytes (PMNs) and macrophages, which are crucial components of the body’s defense mechanism against infections. This compound is a part of the N-formylated oligopeptide family and is often used in scientific research to study chemotaxis and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-formylmethionylphenylalanine can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the following steps:

    Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected to prevent unwanted reactions.

    Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups are removed to yield the final peptide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-formylmethionylphenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-formylmethionylphenylalanine has a wide range of applications in scientific research:

Mechanism of Action

N-formylmethionylphenylalanine exerts its effects by binding to specific G-protein-coupled receptors (GPCRs) on the surface of leukocytes. This binding activates intracellular signaling pathways that lead to the mobilization and activation of these immune cells. The primary molecular targets include the formyl peptide receptors (FPRs), which play a crucial role in mediating the chemotactic response .

Comparison with Similar Compounds

    N-formylmethionylleucylphenylalanine: Another chemotactic peptide with similar properties but includes an additional leucine residue.

    N-formylmethionylleucyltryptophan: Similar in structure but contains tryptophan instead of phenylalanine.

Uniqueness: N-formylmethionylphenylalanine is unique due to its specific ability to attract and activate PMNs and macrophages. Its structure allows for precise interactions with FPRs, making it a valuable tool in studying chemotaxis and inflammation .

Properties

IUPAC Name

2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-22-8-7-12(16-10-18)14(19)17-13(15(20)21)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3,(H,16,18)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQJQFGSAAGNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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